molecular formula C15H16ClN3O2S B2889636 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 333440-99-6

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B2889636
CAS No.: 333440-99-6
M. Wt: 337.82
InChI Key: OJAKKSSXVSWKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzene ring, a pyridyl group, and a piperazine moiety linked via a sulfonyl group.

Scientific Research Applications

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” indicates that it has a health risk rating of 3, a safety risk rating of 1, and an environmental risk rating of 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-pyridyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine and pyridyl moieties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)sulfonyl-4-(2-pyridyl)piperazine
  • 4-Chloro-1-(4-(2-pyridyl)piperazinyl)benzene

Uniqueness

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAKKSSXVSWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976457
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6098-02-8
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.